molecular formula C3I3N3 B11768346 2,4,6-Triiodo-1,3,5-triazine

2,4,6-Triiodo-1,3,5-triazine

Katalognummer: B11768346
Molekulargewicht: 458.77 g/mol
InChI-Schlüssel: RIRMMJBLWVZDJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6-Triiodo-1,3,5-triazine is a chemical compound belonging to the triazine family, characterized by the presence of three iodine atoms attached to a triazine ring. The molecular formula for this compound is C3I3N3, and it has a molecular weight of 458.77 g/mol . Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4,6-Triiodo-1,3,5-triazine can be synthesized through the iodination of 1,3,5-triazine. The process typically involves the reaction of 1,3,5-triazine with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with iodine atoms at the 2, 4, and 6 positions on the triazine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of 2,4,6-Triiodo-1,3,5-triazine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of 2,4,6-Triiodo-1,3,5-triazine: The presence of three iodine atoms in this compound makes it unique compared to other triazine derivatives. This unique structure imparts specific chemical and physical properties, such as increased molecular weight and potential for use as a radiopaque agent in medical imaging .

Eigenschaften

Molekularformel

C3I3N3

Molekulargewicht

458.77 g/mol

IUPAC-Name

2,4,6-triiodo-1,3,5-triazine

InChI

InChI=1S/C3I3N3/c4-1-7-2(5)9-3(6)8-1

InChI-Schlüssel

RIRMMJBLWVZDJF-UHFFFAOYSA-N

Kanonische SMILES

C1(=NC(=NC(=N1)I)I)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.